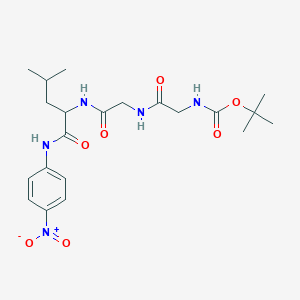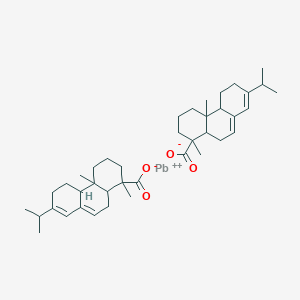
Lead resinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
铅树脂酸盐是由铅与树脂酸反应形成的化学化合物,树脂酸通常源于天然来源,如松树脂。该化合物历史上被用作油漆和清漆中的颜料,因为它具有独特的性能,包括提供光泽表面和耐环境降解的能力。
准备方法
合成路线和反应条件: 铅树脂酸盐通常通过铅盐(如醋酸铅或氧化铅)与树脂酸反应合成。反应通常在有机溶剂(如松节油或亚麻籽油)中进行,在升高的温度下进行,以促进铅树脂酸盐配合物的形成。总反应可表示如下:[ \text{铅盐} + \text{树脂酸} \rightarrow \text{铅树脂酸盐} + \text{副产物} ]
工业生产方法: 在工业环境中,铅树脂酸盐的生产涉及在大型反应器中控制加热铅盐与树脂酸。反应条件(如温度和溶剂选择)经过优化以最大限度地提高产量和纯度。所得的铅树脂酸盐然后被提纯并加工成可用于各种应用的形式。
化学反应分析
反应类型: 铅树脂酸盐可以发生几种类型的化学反应,包括:
氧化: 铅树脂酸盐可以被氧化形成氧化铅和其他氧化产物。
还原: 在某些条件下,铅树脂酸盐可以被还原形成元素铅和其他还原物质。
取代: 铅树脂酸盐可以参与取代反应,其中铅离子被其他金属离子取代。
常用试剂和条件:
氧化: 常用的氧化剂包括氧气、过氧化氢和其他过氧化物。反应通常在升高的温度下进行。
还原: 可以使用氢气、一氧化碳或肼等还原剂。这些反应通常需要催化剂并在受控条件下进行。
取代: 氯化锌或硫酸铜等金属盐可用于取代树脂酸盐结构中的铅离子。
主要形成的产物:
氧化: 氧化铅和各种有机氧化产物。
还原: 元素铅和还原的有机化合物。
取代: 新的金属树脂酸盐和铅盐。
科学研究应用
铅树脂酸盐已被研究用于各种领域,包括:
化学: 用作合成其他含铅化合物的先驱,并用作有机合成的试剂。
生物学: 研究其在生物染色中的潜在用途以及作为成像技术中的造影剂。
医学: 探究其抗菌特性以及在伤口敷料和其他医疗应用中的潜在用途。
工业: 由于其优异的成膜性能和耐环境降解性,它被用于生产高质量的油漆、清漆和涂料。
5. 作用机理
铅树脂酸盐发挥其作用的机理主要是通过与生物膜和蛋白质的相互作用。铅树脂酸盐中的铅离子可以与蛋白质中的巯基结合,破坏其功能并导致细胞毒性。此外,铅树脂酸盐可以产生活性氧,导致氧化应激和细胞损伤。
作用机制
Lead resinate can be compared with other metal resinates, such as zinc resinate and copper resinate. While all these compounds share similar structural features and applications, this compound is unique due to its higher density and greater stability under environmental conditions. This makes it particularly suitable for applications requiring long-term durability and resistance to degradation.
相似化合物的比较
铅树脂酸盐可以与其他金属树脂酸盐进行比较,例如锌树脂酸盐和铜树脂酸盐。虽然所有这些化合物都具有相似的结构特征和应用,但铅树脂酸盐因其更高的密度和在环境条件下更高的稳定性而独一无二。这使其特别适用于需要长期耐用性和耐降解性的应用。
类似化合物:
- 锌树脂酸盐
- 铜树脂酸盐
- 铁树脂酸盐
- 锰树脂酸盐
铅树脂酸盐的独特性能,如高密度和稳定性,使其与这些类似化合物区别开来,使其成为各种科学和工业应用中宝贵的材料。
属性
CAS 编号 |
9008-26-8 |
|---|---|
分子式 |
C40H58O4Pb |
分子量 |
810 g/mol |
IUPAC 名称 |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;lead(2+) |
InChI |
InChI=1S/2C20H30O2.Pb/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChI 键 |
GSTXEFGCQNQPDE-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)



![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)



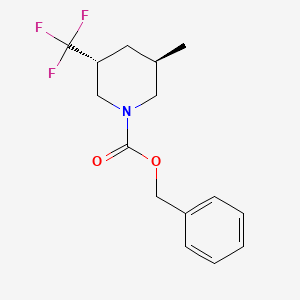
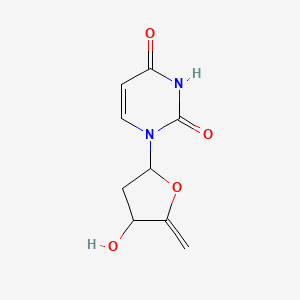
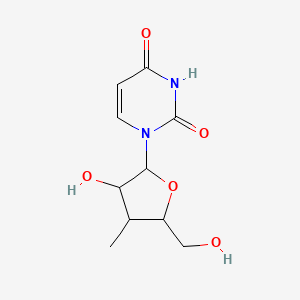
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)
